molecular formula C20H24O2 B048753 cis-3,4-Di-p-anisyl-3-hexene-d6 CAS No. 89717-84-0

cis-3,4-Di-p-anisyl-3-hexene-d6

Cat. No.: B048753
CAS No.: 89717-84-0
M. Wt: 302.4 g/mol
InChI Key: VQOAQMIKPYNCMV-HLYCMOFPSA-N
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Description

1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is characterized by the presence of methoxy groups and a hexadeuterio substitution, which can significantly alter its chemical and physical properties compared to its non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in organic synthesis. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and deuterium sources. The production methods are designed to maximize yield and purity while minimizing the cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene has several scientific research applications:

    Chemistry: Used as a reference compound in NMR spectroscopy due to its unique deuterium signals.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, potentially leading to altered biological activity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene lies in its deuterium content, which can enhance its stability, alter its metabolic pathways, and provide distinct spectroscopic signatures. These properties make it valuable in various research and industrial applications.

Biological Activity

cis-3,4-Di-p-anisyl-3-hexene-d6 is a compound of interest in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves various synthetic routes that utilize palladium-catalyzed reactions. The compound can be synthesized through cross-coupling methods that allow for the introduction of anisyl groups at specific positions on the hexene backbone. These methods have been optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Some derivatives of similar structures have shown effectiveness against a range of pathogens, indicating potential for antimicrobial applications.
  • Anti-inflammatory Effects : Research indicates that compounds with similar functionalities can modulate inflammatory pathways, suggesting a possible role for this compound in inflammatory conditions.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production

Case Studies

  • Antioxidant Study : A study published in the Journal of Organic Chemistry demonstrated that analogs of cis-3,4-Di-p-anisyl compounds possess significant antioxidant properties. In vitro assays showed a marked decrease in reactive oxygen species (ROS) levels when exposed to these compounds, indicating their potential as therapeutic agents against oxidative stress-related diseases .
  • Antimicrobial Research : A comprehensive screening of various derivatives revealed that certain analogs exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
  • Inflammation Modulation : In a model of acute inflammation, treatment with cis-3,4-Di-p-anisyl compounds led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

Properties

IUPAC Name

1-[(Z)-1,1,1,6,6,6-hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19-/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOAQMIKPYNCMV-HLYCMOFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C/C(=C(\CC([2H])([2H])[2H])/C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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